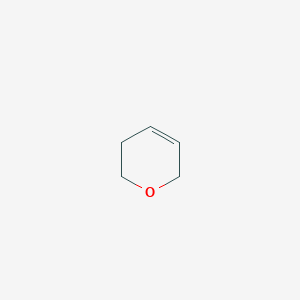

3,6-Dihydro-2H-pyran

描述

阿佐昔芬是一种苯并噻吩类选择性雌激素受体调节剂(SERM)。它被开发为一种潜在的乳腺癌、骨质疏松症和子宫内膜癌的治疗方法。 阿佐昔芬在乳腺和子宫组织中作为雌激素拮抗剂,而在维持骨密度和降低血清胆固醇方面则起着雌激素激动剂的作用 .

准备方法

阿佐昔芬可以通过一系列涉及苯并噻吩衍生物的化学反应合成工业生产方法侧重于优化反应条件以确保最终产物的高产率和纯度 .

化学反应分析

阿佐昔芬会经历几种类型的化学反应,包括:

氧化: 阿佐昔芬可以被氧化形成各种氧化衍生物。

还原: 还原反应可以改变苯并噻吩核心上的官能团。

取代: 取代反应用于将不同的官能团引入苯并噻吩环上。

这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂,以及用于促进取代反应的各种催化剂。 这些反应形成的主要产物取决于所用试剂和条件的具体情况 .

科学研究应用

Chemical Synthesis

Protecting Group in Organic Chemistry

One of the primary applications of 3,6-dihydro-2H-pyran is its use as a protecting group for alcohols in organic synthesis. It forms tetrahydropyranyl (THP) ethers, which effectively shield hydroxyl groups during chemical reactions. This application is crucial in the synthesis of complex organic molecules where selective reactivity is required. The stability of the THP ether under various reaction conditions makes it a preferred choice among chemists.

Synthetic Pathways

The compound can be synthesized through several methods, including:

- Electrophilic Addition : Dihydropyran can be generated from the reaction of α,β-unsaturated carbonyl compounds with alcohols.

- Cyclization Reactions : It can also be formed via cyclization of 1,3-dienes and carbonyl compounds under acidic conditions.

Medicinal Chemistry

Therapeutic Potential

Research into the derivatives of this compound has revealed promising therapeutic potentials. Notable findings include:

- Antimicrobial Activity : Studies have shown that certain derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. These compounds disrupt cellular integrity and function, indicating their potential for developing new antibiotics .

- Antimalarial and Antituberculosis Properties : Some derivatives have demonstrated activity against Plasmodium falciparum, suggesting modifications to the dihydropyran structure can enhance biological activity. Additionally, there are indications of potential antituberculosis activity.

Case Study: Antimicrobial Activity

A study investigating the efficacy of various this compound derivatives against bacterial strains found that specific modifications led to enhanced inhibition rates. The mechanism involved appears to be linked to the disruption of bacterial cell walls.

Industrial Applications

Fine Chemicals Production

In industrial settings, this compound serves as an intermediate for producing fine chemicals and pharmaceuticals. Its role in synthesizing complex organic compounds is essential for developing new materials and active pharmaceutical ingredients.

Research Findings

Recent research has focused on the thermal stability and decomposition kinetics of this compound derivatives. These studies reveal insights into their reactivity profiles and potential applications in material science.

Thermal Decomposition Studies

Research indicates that substituents on the dihydropyran ring influence thermal decomposition pathways significantly. The activation energies for these reactions vary based on structural modifications, which can inform synthetic strategies .

作用机制

阿佐昔芬通过与雌激素受体结合并调节其活性发挥作用。它在乳腺和子宫组织中充当拮抗剂,阻断雌激素的作用并降低癌症发展的风险。在骨组织中,阿佐昔芬充当激动剂,促进骨密度并降低骨质疏松症的风险。 所涉及的分子靶点和途径包括雌激素受体α和雌激素受体β,它们调节参与细胞生长、分化和存活的各种基因的表达 .

相似化合物的比较

阿佐昔芬经常与其他选择性雌激素受体调节剂(如他莫昔芬和雷洛昔芬)进行比较。尽管三种化合物都具有相似的作用机制,但在某些临床前研究中发现阿佐昔芬更有效。与他莫昔芬不同,阿佐昔芬没有子宫营养作用,从而降低了子宫内膜癌的风险。 此外,与雷洛昔芬相比,阿佐昔芬在降低乳腺癌风险方面显示出更高的疗效 .

类似的化合物包括:

他莫昔芬: 一种广泛用于治疗乳腺癌的SERM。

雷洛昔芬: 另一种用于预防骨质疏松症和乳腺癌的SERM。

拉索昔芬: 一种对骨密度和乳腺癌预防具有有益影响的SERM。

奥斯匹米芬: 一种用于治疗绝经后妇女阴道萎缩的SERM

阿佐昔芬的独特特性和更高的效力使其成为在选择性雌激素受体调节剂领域进行进一步研究和开发的有希望的候选者。

生物活性

3,6-Dihydro-2H-pyran (DHP) is a cyclic ether that has garnered attention in various fields of chemistry and biology due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of DHP, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a six-membered ring structure containing one oxygen atom. Its molecular formula is , and it exhibits unique chemical properties that facilitate various biological interactions. The compound's boiling point is approximately 92-93 °C, and it has a density of 1.101 g/mL at 25 °C, which influences its bioavailability and interaction with biological systems.

Pharmacological Activities

DHP has been studied for its potential as an ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR), a key regulator in cell growth and metabolism. This property makes it a candidate for cancer therapy, particularly in targeting pathways involved in tumor growth .

Table 1: Summary of Biological Activities of this compound

The biological activity of DHP can be attributed to its interaction with various biomolecules:

- Enzyme Interaction : DHP can modulate the activity of enzymes such as alcohol dehydrogenases, influencing metabolic pathways.

- Cell Signaling : It affects cellular signaling pathways, potentially altering gene expression and cellular metabolism.

- Thermal Stability : Studies indicate that DHP's thermal decomposition properties may play a role in its biological efficacy, as different substituents can affect its reactivity .

Inhibition of mTOR Pathway

A study demonstrated the effectiveness of DHP derivatives in inhibiting the mTOR pathway. The research involved synthesizing various DHP-based compounds and evaluating their inhibitory effects on mTOR activity in vitro. The findings revealed that specific substitutions on the DHP ring significantly enhanced inhibitory potency, suggesting a structure-activity relationship (SAR) that could be exploited for drug development .

Neuroprotective Effects

Research has indicated that DHP exhibits neuroprotective effects, making it a candidate for Alzheimer's disease treatment. In vitro studies showed that DHP could protect neuronal cells from oxidative stress-induced apoptosis by modulating antioxidant enzyme activity . These findings highlight the potential for DHP derivatives to serve as therapeutic agents in neurodegenerative disorders.

Research Findings and Data Analysis

Recent studies have utilized computational methods to analyze the activation energies associated with the thermal decomposition of DHP derivatives. The results indicate that variations in substituent groups significantly influence the stability and reactivity of these compounds. For instance:

Table 2: Activation Energies (Ea) of DHP Derivatives

| Compound | Ea (kJ/mol) | Computational Method |

|---|---|---|

| This compound | 208 | B3LYP |

| 4-Methyl-3,6-dihydro-2H-pyran | 210 | M062X |

| 2,6-Dimethyl-3,6-dihydro-2H-pyran | 196 | PBE0 |

These data illustrate how computational chemistry can aid in understanding the biological activity by predicting stability and reactivity patterns based on molecular structure .

属性

IUPAC Name |

3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O/c1-2-4-6-5-3-1/h1-2H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUGSKSNNEORSJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10953679 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3174-74-1 | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3174-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-Pyran, 3,6-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003174741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Dihydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10953679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-dihydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: The molecular formula of 3,6-dihydro-2H-pyran is C5H8O, and its molecular weight is 84.12 g/mol.

ANone: 13C NMR analysis can be used to determine the relative stereochemistry of 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. [] This method relies on analyzing the axial shielding effects observed in the 13C NMR spectra. Density functional theory (DFT) calculations were used to validate this method and assess the conformational bias present in the ring system. [] 1H NMR spectroscopy has also been used to gain insight into the reaction mechanisms of 3,6-dihydro-2H-pyrans. [, ]

ANone: 3,6-Dihydro-2H-pyrans can be synthesized through a variety of methods, including:

- Dehydrogenative Cycloetherification: This method utilizes DDQ as a promoter and allows for the diastereoselective synthesis of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans from (E)-(±)-1-aryl-5-hydroxy-1-alkenes. []

- Cyclization of Alkynols with Diorganyl Diselenides: An iron-catalyzed system can be employed to cyclize 1,4-butyne-diols using diorganyl diselenides, yielding 3,4-bis(organoselanyl)-2,5-dihydrofurans, which can be further transformed into 3,6-dihydro-2H-pyrans. This method is compatible with various functional groups. []

- Corey-Chaykovsky Reaction: α,β-unsaturated carbonyls can be selectively transformed into mono-, di-, and trisubstituted this compound derivatives under optimized Corey-Chaykovsky reaction conditions. This mild, transition-metal-free protocol offers a broad substrate scope. []

- Cyclopropyl Epoxide Rearrangement: Aryl-substituted cyclopropyl epoxides can rearrange to form 2-aryl-3,6-dihydro-2H-pyrans under mild acidic conditions. This rearrangement offers a relatively simple route for synthesizing these compounds. []

- Ring-Closing Metathesis: Prochiral 4-(allyloxy)hepta-1,6-diynes can undergo chemoselective ring-closing enyne metathesis to yield racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. The choice of catalyst and reaction conditions significantly impact the yield and selectivity. [, ]

ANone: The presence of the double bond in 3,6-dihydro-2H-pyrans allows for various functionalization strategies, including:

- Diels-Alder Reactions: The double bond in 3,6-dihydro-2H-pyrans can participate in Diels-Alder reactions, allowing for the construction of complex polycyclic structures. For instance, the metathesis product of 5-(allyloxy)nona-2,7-diyne reacted chemo- and stereoselectively in a Diels-Alder reaction with N-phenylmaleimide. [, ]

- Oxidation: 3,6-dihydro-2H-pyrans can be oxidized to the corresponding 5,6-dihydro-2H-pyran-2-ones. []

ANone: The thermal decomposition of this compound is a homogeneous, first-order, and likely unimolecular process. [] It yields formaldehyde and buta-1,3-diene quantitatively. Studies suggest that the decomposition proceeds through a concerted mechanism, and the activated complex likely possesses some polar character. []

ANone: 3,6-dihydro-2H-pyrans have been utilized in various catalytic transformations, including:

- Asymmetric Allylic Alkylation: Copper-catalyzed asymmetric allylic alkylation of alkylzirconium species to racemic 3,6-dihydro-2H-pyrans has been investigated. This reaction shows promise for enantioselective C-C bond formation. [, ]

- Cross-Dehydrogenative Coupling: Catalytic enantioselective cross-dehydrogenative coupling of 3,6-dihydro-2H-pyrans with aldehydes has been achieved, demonstrating the potential of these compounds in asymmetric synthesis. []

ANone: Computational methods, particularly DFT calculations, have been valuable in understanding the reactivity and properties of 3,6-dihydro-2H-pyrans.

- Stereochemical Assignment: DFT calculations have been employed to validate the use of 13C NMR axial shielding effects for assigning relative stereochemistry in 3,6-oxygen-substituted 3,6-dihydro-2H-pyrans. []

- Reaction Mechanism Studies: DFT calculations have been utilized to investigate the mechanism of retro-Diels-Alder reactions of partially saturated 2-pyrones, which are structurally related to 3,6-dihydro-2H-pyrans. These calculations have provided insights into the reaction pathways, intermediates, and activation barriers. []

ANone: 3,6-Dihydro-2H-pyrans serve as versatile building blocks in organic synthesis and hold promise in various fields:

- Synthesis of Natural Products: The dihydropyran unit is found in numerous natural products, and the synthetic methodologies developed for 3,6-dihydro-2H-pyrans can be applied to their total synthesis. For example, the total synthesis of (±)-(2R,6S)-3,4-dehydro-1,7-bis(4-hydroxyphenyl)-4'-de-O-methyl centrolobine and (±)-centrolobine have been achieved using a key dehydrogenative cycloetherification step. []

- Drug Discovery: The biological activity of this compound derivatives has been explored, and some compounds have shown promising anticancer activity. [] Further research in this area could lead to the development of novel therapeutics.

ANone: Yes, some this compound derivatives have shown biological activity:

- Anticancer Activity: Triazolyl thiazolidine derivatives of pyrene containing a this compound moiety were synthesized and evaluated for anticancer activity. [] Some of these compounds showed potent cytotoxicity against various cancer cell lines, including breast cancer cells. []

- Antimicrobial Activity: (this compound-2-yl)phosphonate derivatives have been synthesized via hetero-Diels-Alder reactions. While their biological activity has not been extensively studied, the presence of the phosphonate group suggests potential for antimicrobial applications. []

- Insect Toxicity: A novel metabolite, 2-methyloctanoic acid 6-oxo-2-propenyl-3,6-dihydro-2H-pyran-3-yl ester, isolated from an endophytic fungus was found to be toxic to spruce budworm larvae. []

ANone: Yes, leaf alcohol, a flavor and fragrance compound, can be synthesized through the ring-opening reaction of 6-methyl-3,6-dihydro-2H-pyran. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。